molecular formula C23H19N3O4S B14577783 1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- CAS No. 61261-98-1

1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)-

Cat. No.: B14577783
CAS No.: 61261-98-1
M. Wt: 433.5 g/mol
InChI Key: RVJLBTQJSAWNGN-UHFFFAOYSA-N
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Description

1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique substituents, including an ethyl group, a nitrophenyl group, a phenyl group, and a phenylsulfonyl group

Preparation Methods

The synthesis of 1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- can be achieved through several synthetic routes. One common method involves the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction typically occurs in the presence of a catalyst, such as alumina-silica-supported manganese dioxide (MnO2), under mild conditions . The reaction yields the desired pyrazole derivative with high efficiency.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, sodium ascorbate, and palladium catalysts .

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: Substitution reactions can occur at the phenyl or nitrophenyl groups, leading to the formation of various substituted pyrazoles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound’s derivatives have shown potential as fungicidal and insecticidal agents. They exhibit potent activity against various pests and pathogens, making them valuable in agricultural research.

    Medicine: Pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This compound may be explored for its potential therapeutic applications.

    Industry: The compound can be used in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl and phenylsulfonyl groups play a crucial role in its biological activity. These groups can interact with enzymes and receptors, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

1H-Pyrazole, 3-ethyl-1-(4-nitrophenyl)-5-phenyl-4-(phenylsulfonyl)- can be compared with other pyrazole derivatives, such as:

Properties

CAS No.

61261-98-1

Molecular Formula

C23H19N3O4S

Molecular Weight

433.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-3-ethyl-1-(4-nitrophenyl)-5-phenylpyrazole

InChI

InChI=1S/C23H19N3O4S/c1-2-21-23(31(29,30)20-11-7-4-8-12-20)22(17-9-5-3-6-10-17)25(24-21)18-13-15-19(16-14-18)26(27)28/h3-16H,2H2,1H3

InChI Key

RVJLBTQJSAWNGN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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